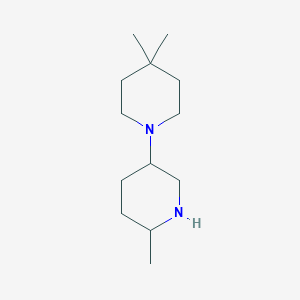
4,4,6'-Trimethyl-1,3'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6’-Trimethyl-1,3’-bipiperidine is a chemical compound with the molecular formula C13H26N2. It is a derivative of bipiperidine, characterized by the presence of three methyl groups attached to the piperidine rings. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6’-Trimethyl-1,3’-bipiperidine typically involves the reaction of piperidine derivatives under specific conditions. One common method is the Willgerodt-Kindler reaction, which involves the polycondensation of dialdehydes in the presence of sulfur to form polythioamides . Another approach involves the use of commercially available monomers such as divinylsulfone, 4,4’-trimethylenedipiperidine, and N-ethylenediamine to synthesize hyperbranched copolymers .
Industrial Production Methods
Industrial production of 4,4,6’-Trimethyl-1,3’-bipiperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6’-Trimethyl-1,3’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4,6’-Trimethyl-1,3’-bipiperidine include sulfur, dialdehydes, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of 4,4,6’-Trimethyl-1,3’-bipiperidine include polythioamides, hyperbranched copolymers, and various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4,4,6’-Trimethyl-1,3’-bipiperidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4,4,6’-Trimethyl-1,3’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of complex products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,4,6’-Trimethyl-1,3’-bipiperidine include:
Uniqueness
4,4,6’-Trimethyl-1,3’-bipiperidine is unique due to its specific methylation pattern and the resulting chemical properties. This compound’s ability to form hyperbranched copolymers and its use in various scientific applications highlight its distinctiveness compared to other bipiperidine derivatives.
Eigenschaften
Molekularformel |
C13H26N2 |
|---|---|
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
4,4-dimethyl-1-(6-methylpiperidin-3-yl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-11-4-5-12(10-14-11)15-8-6-13(2,3)7-9-15/h11-12,14H,4-10H2,1-3H3 |
InChI-Schlüssel |
UCIQMRVLCVRRLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CN1)N2CCC(CC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)

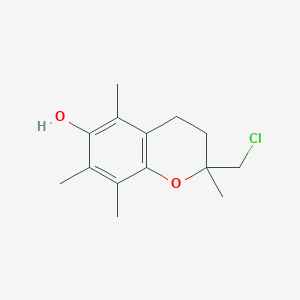
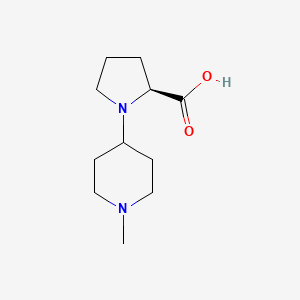
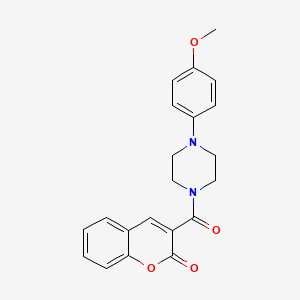


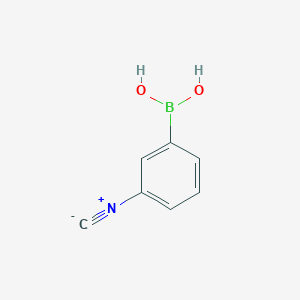
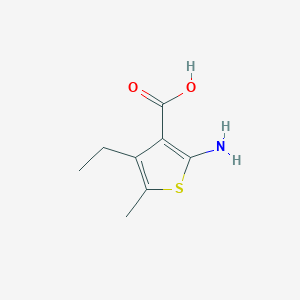
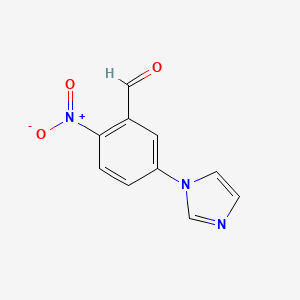
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)

